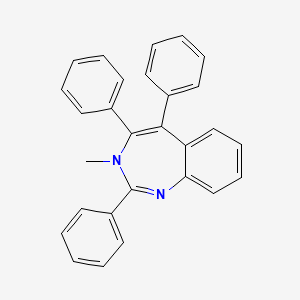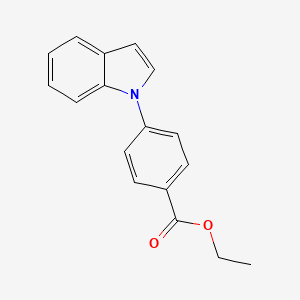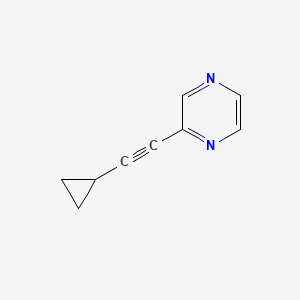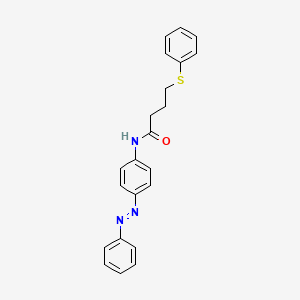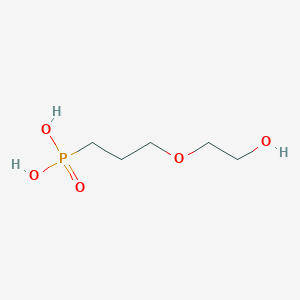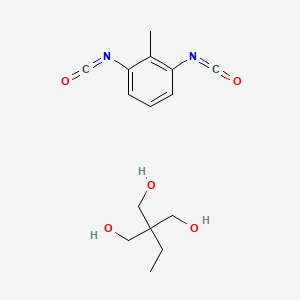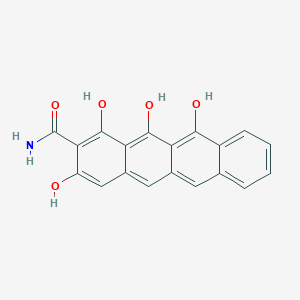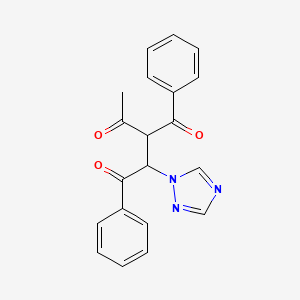
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is a complex organic compound that features a triazole ring, a benzoyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which forms the triazole ring. This reaction often uses copper(I) catalysts to facilitate the cycloaddition of azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with unique electronic properties due to the presence of the triazole ring.
作用机制
The mechanism of action of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like aromatase, which is crucial for estrogen synthesis in breast cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme, disrupting its function.
相似化合物的比较
Similar Compounds
1-Phenyl-4-benzoyl-1H-1,2,3-triazoles: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds are similar in structure and have shown potent inhibitory activities against cancer cell lines.
Uniqueness
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the triazole ring, makes it a versatile compound for various applications.
属性
CAS 编号 |
89201-65-0 |
|---|---|
分子式 |
C20H17N3O3 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-benzoyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentane-1,4-dione |
InChI |
InChI=1S/C20H17N3O3/c1-14(24)17(19(25)15-8-4-2-5-9-15)18(23-13-21-12-22-23)20(26)16-10-6-3-7-11-16/h2-13,17-18H,1H3 |
InChI 键 |
GIFGETCKRVPVGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(C(=O)C1=CC=CC=C1)N2C=NC=N2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


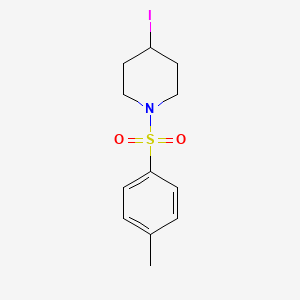
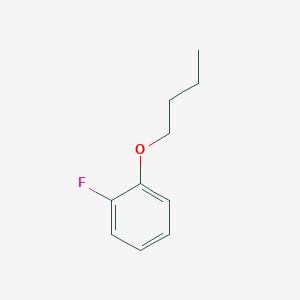
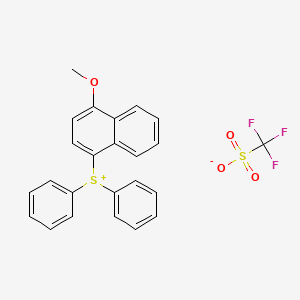
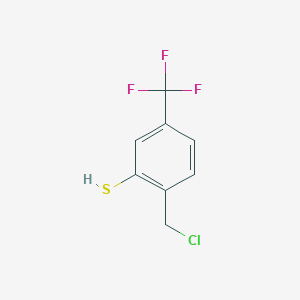
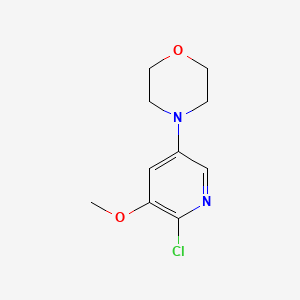
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
